molecular formula C7H14ClNS B2737321 7-Thia-2-azaspiro[3.5]nonane hydrochloride CAS No. 2230807-64-2

7-Thia-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B2737321
CAS No.: 2230807-64-2
M. Wt: 179.71
InChI Key: KWXSFCWRUKRBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 7-Thia-2-azaspiro[3.5]nonane hydrochloride involves several steps. One common method starts with N-Boc-4-piperidone as the raw material. The synthetic route includes the following steps :

    Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.

    Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone.

    Reduction: The azaspiro ketone intermediate is reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol.

    Deprotection: Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product, this compound, with a purity of 98%.

Chemical Reactions Analysis

7-Thia-2-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Scientific Research Applications

7-Thia-2-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 7-Thia-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

7-Thia-2-azaspiro[3.5]nonane hydrochloride can be compared with similar compounds such as 2-thia-7-azaspiro[3.5]nonane hydrochloride and 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride . These compounds share a similar spirocyclic structure but differ in the position of the sulfur and nitrogen atoms or the presence of additional functional groups. The unique arrangement of atoms in this compound gives it distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

7-thia-2-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXSFCWRUKRBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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